molecular formula C7H15ClF3NO B13580535 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-aminehydrochloride

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-aminehydrochloride

Cat. No.: B13580535
M. Wt: 221.65 g/mol
InChI Key: BODPKTARQBDZTP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is a chemical compound with the molecular formula C7H15ClF3NO and a molecular weight of 221.65 g/mol . This compound is known for its unique structural features, including a trifluoromethoxy group and a dimethyl-substituted butanamine backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutan-2-one and trifluoromethoxyamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(methoxy)butan-2-amine hydrochloride
  • 3,3-Dimethyl-1-(ethoxy)butan-2-amine hydrochloride
  • 3,3-Dimethyl-1-(fluoromethoxy)butan-2-amine hydrochloride

Uniqueness

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable for various research applications.

Properties

Molecular Formula

C7H15ClF3NO

Molecular Weight

221.65 g/mol

IUPAC Name

3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine;hydrochloride

InChI

InChI=1S/C7H14F3NO.ClH/c1-6(2,3)5(11)4-12-7(8,9)10;/h5H,4,11H2,1-3H3;1H

InChI Key

BODPKTARQBDZTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC(F)(F)F)N.Cl

Origin of Product

United States

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